Cas no 2228682-41-3 ({1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine)

{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
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- {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine
- 2228682-41-3
- EN300-1819135
- {1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine
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- インチ: 1S/C9H17NO/c1-8(6-11-7-8)4-9(5-10)2-3-9/h2-7,10H2,1H3
- InChIKey: SMTNGUNLEXEYHJ-UHFFFAOYSA-N
- SMILES: O1CC(C)(C1)CC1(CN)CC1
計算された属性
- 精确分子量: 155.131014166g/mol
- 同位素质量: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 35.2Ų
{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819135-10.0g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1819135-0.05g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1819135-0.25g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1819135-10g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1819135-2.5g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1819135-0.1g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1819135-1.0g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1819135-5.0g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1819135-0.5g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1819135-1g |
{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |
2228682-41-3 | 1g |
$1272.0 | 2023-09-19 |
{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine 関連文献
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2. Book reviews
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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5. Caper tea
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamineに関する追加情報
Introduction to {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine (CAS No. 2228682-41-3)
{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2228682-41-3, represents a fascinating intersection of structural complexity and potential biological activity. The presence of both cyclopropyl and oxetane moieties in its molecular framework suggests a high degree of steric and electronic tunability, making it a promising candidate for further investigation in drug discovery and molecular design.
The structural motif of {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine is particularly intriguing due to the combination of a cyclopropyl ring and an oxetane derivative. The cyclopropyl group is known for its rigidity and ability to induce conformational constraints, which can significantly influence the binding affinity and selectivity of a molecule when interacting with biological targets. On the other hand, the oxetane ring introduces a strained three-membered ether, which can be exploited for unique chemical reactivity or for modulating the electronic properties of the molecule.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The oxetane ring, in particular, has been extensively studied for its ability to participate in various chemical transformations, including ring-opening reactions that can be harnessed for synthetic purposes. This characteristic makes {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine a versatile building block for the construction of more complex molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the cyclopropyl and oxetane moieties provides a unique chemical profile that could be leveraged to interact with specific biological targets. For instance, the rigid cyclopropyl group could help to stabilize interactions with protein binding sites, while the oxetane ring could serve as a point of chemical modification to enhance pharmacological properties such as solubility or metabolic stability.
Recent studies have begun to explore the synthetic pathways available for constructing derivatives of {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine}. These investigations have highlighted the compound's utility as a precursor for more complex molecules through various functionalization strategies. For example, the strained nature of the oxetane ring can be exploited to facilitate ring-opening reactions with nucleophiles, allowing for the introduction of diverse substituents at strategic positions within the molecule.
The potential applications of {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine extend beyond simple synthetic intermediates. Its unique structural features suggest that it could be incorporated into drug candidates targeting a wide range of diseases. The ability to fine-tune both steric and electronic properties through derivatization offers a powerful tool for medicinal chemists seeking to optimize lead compounds.
In conclusion, {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine (CAS No. 2228682-41-3) represents a promising area of research within pharmaceutical chemistry. Its distinctive structural features and synthetic versatility make it an attractive candidate for further exploration in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of new therapeutic agents.
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